苯-1,2,3,4,5,6-六胺

描述

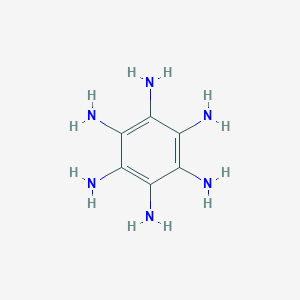

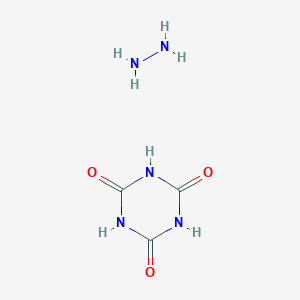

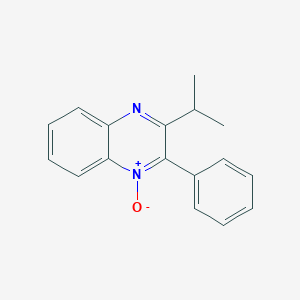

Benzene-1,2,3,4,5,6-hexaamine is a hypothetical derivative of benzene where all six hydrogen atoms are replaced by amine groups. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of hexa-substituted benzene derivatives, which can be used to infer potential properties and reactivity of Benzene-1,2,3,4,5,6-hexaamine.

Synthesis Analysis

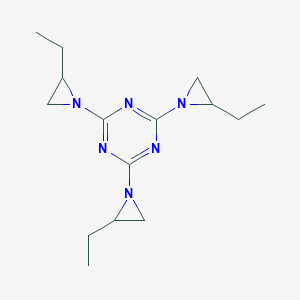

The synthesis of hexa-substituted benzene derivatives is a complex process that often requires multiple steps and careful control of reaction conditions. For example, the synthesis of hexakis(4-functionalized-phenyl)benzenes involves cobalt-catalyzed cyclotrimerization of diarylacetylenes . Similarly, hexakis(4-(N-butylpyridylium))benzene is synthesized through cobalt-catalyzed cyclotrimerization followed by alkylation . These methods suggest that the synthesis of Benzene-1,2,3,4,5,6-hexaamine would likely involve a multi-step process, potentially starting from a hexa-substituted benzene core followed by the introduction of amine groups.

Molecular Structure Analysis

The molecular structure of hexa-substituted benzene derivatives can be quite diverse, depending on the substituents attached to the benzene ring. For instance, hexakis(4-carboxyphenyl)benzene forms a two-dimensional hexagonal hydrogen-bonded network with large cavities . The structure of Benzene-1,2,3,4,5,6-hexaamine would be expected to show a high degree of symmetry, with the amine groups potentially influencing the overall molecular conformation and intermolecular interactions due to their ability to form hydrogen bonds.

Chemical Reactions Analysis

The reactivity of hexa-substituted benzene derivatives can vary widely. For example, hexakis(methoxymethyl)melamine undergoes thermal cross-linking reactions , while hexakis(4-(N-butylpyridylium))benzene shows unique electrochemical properties, being reducible in a six-electron process . Benzene-1,2,3,4,5,6-hexaamine would likely exhibit its own unique reactivity, particularly in reactions where amine groups can act as nucleophiles or participate in acid-base chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexa-substituted benzene derivatives are influenced by their substituents. For instance, the thermal properties of tris(benzoxazine) derivatives are studied using differential scanning calorimetry , and the electrochemical properties of hexakis(4-(N-butylpyridylium))benzene are investigated through cyclic voltammetry . The properties of Benzene-1,2,3,4,5,6-hexaamine would be expected to include high solubility in polar solvents due to the presence of amine groups and a potential for forming salts with acids, given the basic nature of amines.

科研应用

1. 环境和能源应用

苯-1,2,3,4,5,6-六胺在环境和能源应用中发挥着重要作用。例如,研究了其在生产对环境友好且生物有利的汽油调合组分中的用途。研究重点是选择适合在低温下对含苯的正己烷馏分进行异构化的催化剂,以生产高产量、提高辛烷值且实际上无苯的汽油组分(Hancsók, Magyar, Szoboszlai, & Kalló, 2005)。

2. 生物效应和毒性

已研究了苯六氯化物(BHC)异构体,包括苯-1,2,3,4,5,6-六胺,对酵母的毒性、对牛脑Na+-K+-ATP酶的抑制以及对昆虫神经传导的阻断作用。这些研究有助于了解苯衍生物对生物系统的影响以及它们在害虫控制中的潜在用途(Uchida, Kurihara, Fujita, & Nakajima, 1974)。

3. 化学合成和材料科学

苯-1,2,3,4,5,6-六胺是化学合成中的重要构建块。已合成和表征了其衍生物,显示出在制药、农药、塑料和有机电子器件中的潜在应用。这项研究强调了苯作为化学合成和材料科学中基本组分的重要性(Suzuki, Segawa, Itami, & Yamaguchi, 2015)。

4. 工程分子晶体

已进行了使用六苯基苯和相关化合物的衍生物工程氢键结晶的研究,包括苯-1,2,3,4,5,6-六胺。这项研究突出了在尝试工程具有预定性能的晶体时保持一致的分子形状的重要性,从而为设计先进材料提供了见解(Maly, Gagnon, Maris, & Wuest, 2007)。

5. 液晶研究的进展

苯-1,2,3,4,5,6-六胺及其衍生物也已被研究其液晶行为。这些研究探索了某些苯衍生物的介向性质,为开发用于分子材料应用中器件制造的新材料提供了宝贵的见解(Nakagawa et al., 2010)。

性质

IUPAC Name |

benzene-1,2,3,4,5,6-hexamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSZUKMVEBFJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

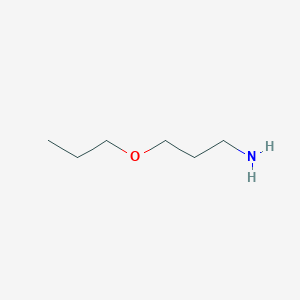

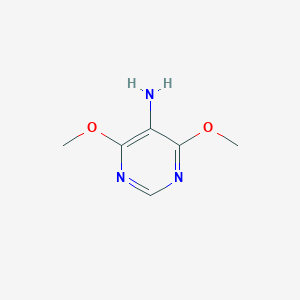

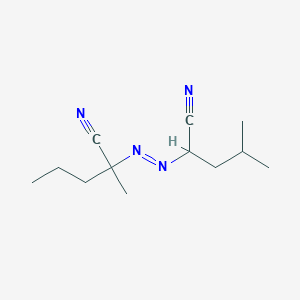

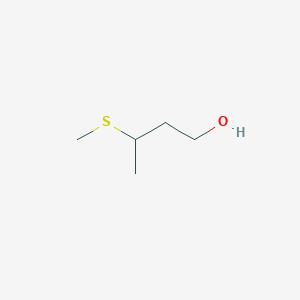

C1(=C(C(=C(C(=C1N)N)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395410 | |

| Record name | Benzenehexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene-1,2,3,4,5,6-hexaamine | |

CAS RN |

4444-26-2 | |

| Record name | Hexaaminobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenehexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)